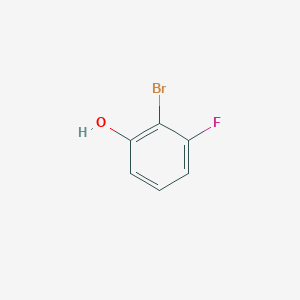

2-Bromo-3-fluorophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrFO/c7-6-4(8)2-1-3-5(6)9/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMFRSLRJXLATRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40479251 | |

| Record name | 2-Bromo-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

443-81-2 | |

| Record name | 2-Bromo-3-fluorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-81-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-3-fluorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40479251 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-3-fluorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Bromo-3-fluorophenol CAS number 443-81-2 properties

An In-depth Technical Guide to 2-Bromo-3-fluorophenol (CAS No. 443-81-2)

Authored by: A Senior Application Scientist

Introduction

This compound, identified by CAS Number 443-81-2, is a highly functionalized aromatic compound of significant interest in modern organic synthesis. Its unique molecular architecture, featuring a phenol ring substituted with both bromine and fluorine atoms, makes it an exceptionally valuable and reactive building block.[1] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, and applications. Its strategic importance lies in its role as a key intermediate in the synthesis of a wide array of complex molecules, particularly within the pharmaceutical, agrochemical, and material science sectors.[1] The presence of three distinct functional motifs—a hydroxyl group, a bromine atom, and a fluorine atom—offers a versatile platform for molecular elaboration and the introduction of desirable physicochemical properties in target structures.

Molecular Structure and Physicochemical Properties

The strategic placement of the bromo, fluoro, and hydroxyl groups on the benzene ring dictates the compound's chemical behavior. The bromine atom serves as a prime handle for cross-coupling reactions, the hydroxyl group allows for etherification or esterification, and the fluorine atom can enhance metabolic stability or modify binding affinities in biologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 443-81-2 | |

| Molecular Formula | C₆H₄BrFO | [2] |

| Molecular Weight | 191.00 g/mol | [2] |

| Appearance | Colorless to light yellow liquid or solid/semi-solid | [3][4] |

| Boiling Point | 123 °C (at 50 Torr) | [5] |

| Density | 1.764 g/cm³ (Predicted) | [5] |

| pKa | 7.43 ± 0.10 (Predicted) | [5] |

| InChI Key | LMFRSLRJXLATRL-UHFFFAOYSA-N | [2] |

| Storage | Store under an inert atmosphere at room temperature. | [5] |

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation is paramount in synthesis. The following section details the expected spectroscopic signatures for this compound, providing a benchmark for analytical verification.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show complex signals in the aromatic region. The three aromatic protons will appear as multiplets due to spin-spin coupling with each other (³JHH) and with the fluorine atom (³JHF, ⁴JHF). The phenolic proton (-OH) will typically appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum should display six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically non-equivalent. The carbon bearing the bromine (C2) will be shifted upfield relative to a non-brominated analog, while the carbon attached to fluorine (C3) will exhibit a large one-bond C-F coupling constant (¹JCF).

-

Infrared (IR) Spectroscopy : The IR spectrum provides key information about the functional groups. Expected characteristic absorption bands include a broad peak around 3200-3600 cm⁻¹ for the O-H stretch of the phenolic group. Aromatic C-H stretching will be observed just above 3000 cm⁻¹, and strong bands for aromatic C=C stretching will appear in the 1400-1600 cm⁻¹ region. The C-O stretching vibration is expected around 1200-1250 cm⁻¹, while C-F and C-Br stretching bands will be found in the fingerprint region (typically 1000-1300 cm⁻¹ and 500-650 cm⁻¹, respectively).

-

Mass Spectrometry (MS) : Under Electron Ionization (EI), the mass spectrum will show a characteristic pair of molecular ion peaks (M•+ and [M+2]•+) of nearly equal intensity at m/z 190 and 192, which is the definitive signature of a monobrominated compound due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.[6] Common fragmentation pathways would involve the loss of a bromine radical (Br•) or carbon monoxide (CO) from the molecular ion.

Synthesis and Purification Protocol

This compound can be reliably synthesized via the deprotection of a hydroxyl-protected precursor. The following protocol is based on a well-established method using 1-(methoxymethoxy)-2-bromo-3-fluorobenzene.[3][5]

Reaction Scheme: MOM Deprotection

-

Starting Material: 1-(methoxymethoxy)-2-bromo-3-fluorobenzene

-

Reagents: Hydrochloric acid (HCl), Isopropanol

-

Product: this compound

Detailed Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, combine 1-(methoxymethoxy)-2-bromo-3-fluorobenzene (1 equivalent, e.g., 81 g, 345 mmol), isopropanol (approx. 1.5 mL per g of starting material), and 6M hydrochloric acid (approx. 2.5 mL per g of starting material).[3][5]

-

Reaction Execution: Stir the mixture vigorously at room temperature for approximately 2.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Add methyl tert-butyl ether (MTBE, approx. 5 mL per g of starting material) and carefully add 5N sodium hydroxide solution to partition the mixture.[3][5]

-

Workup - Washing: Separate the organic phase. Wash the organic layer sequentially with water and then with a saturated aqueous sodium chloride (brine) solution.

-

Drying and Concentration: Dry the separated organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the organic solution under reduced pressure to yield a crude oily residue.[3][5]

-

Purification: Purify the crude residue using silica gel column chromatography. Elute with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[3][5]

-

Final Product: Combine the fractions containing the desired compound and concentrate under reduced pressure to obtain this compound as a colorless oil or light yellow liquid.[2][3] An expected yield for this process is around 84%.[5]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Core Applications

The utility of this compound stems from its enhanced reactivity and its capacity to serve as a versatile scaffold in synthetic campaigns.[1]

Reactivity Profile

The molecule's reactivity is governed by its three functional groups:

-

Phenolic Hydroxyl: The -OH group is acidic and can be deprotonated to form a phenoxide, a potent nucleophile for reactions like Williamson ether synthesis. It can also be converted to esters or other functional groups.

-

Aryl Bromide: The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of C-C (e.g., Suzuki, Heck), C-N (Buchwald-Hartwig), and C-O bonds, making it a cornerstone of modern synthetic chemistry.[1][7][8]

-

Aryl Fluoride: The C-F bond is generally robust and less reactive than the C-Br bond in cross-coupling, allowing for selective functionalization at the bromine position. The high electronegativity of fluorine influences the electronic properties of the aromatic ring, which can be beneficial for modulating the pKa of the phenol or the binding characteristics of a final drug molecule.[8][9]

Key Application Areas

-

Pharmaceutical Synthesis: This compound is a vital intermediate for creating new drug candidates.[1] Its structure is conducive to building the complex molecular frameworks required for medicinal chemistry research and the development of new therapeutic agents.[1]

-

Agrochemical Development: In the agrochemical sector, it serves as a crucial building block in the production of effective herbicides and fungicides, contributing to crop protection.[1]

-

Material Science: this compound is used in the synthesis of specialty polymers and resins, where its incorporation can imbue the final materials with enhanced thermal and chemical resistance.[1]

-

Organic Synthesis Research: The compound is widely used to explore reaction mechanisms and develop novel synthetic methodologies.[1] A primary application is in the preparation of diaryl ethers.[3][10]

Application Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a powerful method for forming a C-C bond between the C2 position of this compound and a suitable boronic acid. The following is a representative protocol.

-

Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), an arylboronic acid (1.2 equiv.), and a base such as potassium carbonate (K₂CO₃, 2.0 equiv.).[7]

-

Catalyst Addition: Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%).

-

Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 ratio).

-

Reaction: Stir the mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

-

Workup: After completion, cool the reaction, dilute with ethyl acetate and water, separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the coupled biaryl product.

Catalytic Cycle Visualization

Caption: Generalized catalytic cycle for Suzuki-Miyaura cross-coupling.

Safety and Handling

This compound is a hazardous chemical and must be handled by technically qualified personnel using appropriate personal protective equipment (PPE).

-

GHS Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Always consult the full Safety Data Sheet (SDS) before use for complete handling, storage, and disposal information.[11][12]

-

Conclusion

This compound is a cornerstone chemical intermediate whose strategic importance cannot be overstated. Its trifunctional nature provides a robust and versatile platform for synthetic chemists to innovate across pharmaceuticals, agrochemicals, and material science. The enhanced reactivity and predictable functional group compatibility empower researchers to construct complex molecular architectures efficiently. A thorough understanding of its properties, synthetic routes, and reactivity profile, as detailed in this guide, is essential for leveraging its full potential in research and development.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlock the Potential of this compound.

- ChemicalBook. (2025). This compound | 443-81-2.

- ChemicalBook. (n.d.). This compound synthesis.

- Sigma-Aldrich. (n.d.). This compound | 443-81-2.

- ECHEMI. (n.d.). 443-81-2, this compound Formula.

- National Center for Biotechnology Information. (n.d.). This compound | C6H4BrFO | CID 12175701. PubChem.

- AKSci. (n.d.). 443-81-2 this compound AKSci Q624.

- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Key Specifications and Handling of this compound for Industrial Use.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). This compound CAS#: 443-81-2.

- Fisher Scientific. (2025). SAFETY DATA SHEET.

- BenchChem. (2025). Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4-fluorophenol.

- BenchChem. (2025). Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors.

- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4-fluorophenol.

- Sigma-Aldrich. (n.d.). This compound.

- BenchChem. (2025). Troubleshooting failed reactions involving 2-Bromo-4-fluorophenol.

- BenchChem. (2025). Application Notes and Protocols: 2-Bromo-4-fluorophenol as a Versatile Building Block in Medicinal Chemistry.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H4BrFO | CID 12175701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 443-81-2 [chemicalbook.com]

- 4. 443-81-2 this compound AKSci Q624 [aksci.com]

- 5. This compound CAS#: 443-81-2 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. echemi.com [echemi.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-3-fluorophenol

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of 2-Bromo-3-fluorophenol

This compound (CAS No. 443-81-2) is a halogenated aromatic compound of significant interest in synthetic organic chemistry.[1][2] Its unique trifunctional substitution pattern—comprising a hydroxyl, a bromine, and a fluorine moiety on a benzene ring—renders it a versatile building block for the construction of complex molecular architectures.[1][2] Particularly in the fields of pharmaceutical and agrochemical development, this intermediate is valued for its role in synthesizing novel diaryl ethers and other targeted structures where the specific placement of halogen atoms can critically influence biological activity, metabolic stability, and binding affinity.[2][3]

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Recognizing that detailed experimental data for this specific isomer is not always available in consolidated public databases, this document emphasizes not only the known and predicted properties but also the robust experimental protocols required for their empirical determination and validation. This approach is designed to equip researchers with the necessary framework to confidently characterize this valuable synthetic intermediate in a laboratory setting.

Part 1: Core Physicochemical Profile

A thorough understanding of a compound's physical and chemical properties is foundational to its application in synthesis and product development. The following table summarizes the key physicochemical data for this compound, compiled from chemical supplier databases and computational predictions.

| Property | Value | Source(s) | Notes |

| CAS Number | 443-81-2 | [1][4][5] | |

| Molecular Formula | C₆H₄BrFO | [4][5] | |

| Molecular Weight | 191.00 g/mol | [4][5] | |

| Appearance | Colorless to light yellow clear liquid or semi-solid | [1][5][][7] | Physical state at room temperature. |

| Boiling Point | 123 °C (at 50 Torr) | [3][5] | Corresponds to ~196 °C at 760 mmHg.[] |

| Density | 1.764 ± 0.06 g/cm³ | [3] | Predicted value. |

| Refractive Index (n20/D) | 1.56 | [3] | Predicted value. |

| pKa | 7.43 ± 0.10 | [3] | Predicted value. |

| LogP (XLogP3) | 2.4 | [5] | A measure of lipophilicity. |

| Flash Point | 72.4 ± 21.8 °C | [5] | |

| Storage Conditions | Store under inert atmosphere at room temperature. | [8] | Sensitive to air and moisture. |

Part 2: Structural Elucidation & Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expected ¹H NMR Spectrum: The proton NMR spectrum of this compound is expected to show three distinct signals in the aromatic region (typically δ 6.5-7.5 ppm). The chemical shifts and coupling patterns will be influenced by the electronic effects of the three different substituents. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. The three aromatic protons will exhibit complex splitting patterns due to ortho, meta, and para couplings, further complicated by coupling to the ¹⁹F nucleus.

Expected ¹³C NMR Spectrum: A proton-decoupled ¹³C NMR spectrum should display six distinct signals for the aromatic carbons. The carbon attached to the hydroxyl group (C1) will be the most deshielded. The carbon bearing the bromine (C2) and the carbon bearing the fluorine (C3) will show characteristic shifts and C-F coupling. Carbons in sp² hybridization typically resonate between 110 and 170 ppm.[9]

Protocol for NMR Analysis

1. Sample Preparation: a. Accurately weigh 10-20 mg of this compound. b. Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial. Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal standard (δ 0.00 ppm). c. If any particulate matter is visible, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a 5 mm NMR tube. d. Cap the NMR tube securely. The final solution height should be approximately 4-5 cm.

2. Data Acquisition: a. Insert the sample into the NMR spectrometer. b. Acquire the ¹H NMR spectrum using a standard pulse program. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio. c. Acquire the proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required compared to the ¹H spectrum.

3. Data Processing: a. Process the raw data (FID) by applying a Fourier transform. b. Phase the resulting spectrum and calibrate it by setting the TMS peak to 0.00 ppm. c. Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the protons. d. Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign the signals to the specific protons and carbons in the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Spectrum: The IR spectrum of this compound will be characterized by several key absorption bands:

-

O-H Stretch: A strong, broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group, with the broadening due to hydrogen bonding.

-

C-H Aromatic Stretch: Peaks appearing just above 3000 cm⁻¹ correspond to the C-H stretching vibrations of the aromatic ring.

-

C=C Aromatic Stretch: A series of absorptions in the 1450-1600 cm⁻¹ region are indicative of the carbon-carbon double bonds within the benzene ring.

-

C-O Stretch: A strong peak typically found in the 1200-1260 cm⁻¹ range corresponds to the C-O stretching of the phenol.

-

C-F and C-Br Stretches: The C-F stretch is expected as a strong band in the 1000-1300 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Protocol for FT-IR Analysis (Neat Liquid)

1. Sample Preparation: a. As this compound is a liquid or semi-solid, the simplest method is analysis as a neat film. b. Place one clean, dry salt plate (e.g., KBr or NaCl) on a flat surface. c. Apply one small drop of the this compound sample to the center of the plate. d. Place a second salt plate directly on top, spreading the liquid into a thin, uniform film. Avoid introducing air bubbles.

2. Data Acquisition: a. Place the salt plate assembly into the sample holder of the FT-IR spectrometer. b. Acquire a background spectrum of the empty sample compartment to subtract atmospheric H₂O and CO₂ absorptions. c. Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Analysis: a. Identify the major absorption peaks and record their wavenumber (cm⁻¹), intensity (strong, medium, weak), and shape (broad, sharp). b. Correlate the observed peaks with known functional group absorption frequencies to confirm the structural features of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Expected Mass Spectrum (Electron Ionization):

-

Molecular Ion (M⁺˙): A key feature will be the molecular ion peak cluster. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), two peaks of nearly equal intensity will be observed at m/z = 190 and m/z = 192. This M/M+2 pattern is a definitive indicator of a monobrominated compound.

-

Key Fragments: Common fragmentation pathways for phenols include the loss of CO and CHO. For this molecule, the initial loss of the bromine atom ([M-Br]⁺) would result in a fragment at m/z = 111. Further fragmentation of the aromatic ring is also expected.

Protocol for GC-MS Analysis

1. Sample Preparation: a. Prepare a dilute solution of this compound (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

2. GC Method Parameters: a. Injector: Set to a splitless mode with a temperature of 250-280 °C. b. Column: Use a standard non-polar capillary column (e.g., DB-5ms). c. Oven Program: Start at a low temperature (e.g., 60-80 °C), hold for 1-2 minutes, then ramp the temperature at a rate of 10-20 °C/min up to a final temperature of 280-300 °C. d. Carrier Gas: Use helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

3. MS Method Parameters: a. Ionization Mode: Electron Ionization (EI) at 70 eV. b. Mass Range: Scan from m/z 40 to 300 to ensure capture of the molecular ion and relevant fragments. c. Source Temperature: Set to ~230 °C.

4. Data Analysis: a. Identify the peak corresponding to this compound in the total ion chromatogram (TIC). b. Analyze the mass spectrum associated with this peak. c. Confirm the molecular weight by identifying the molecular ion cluster (M⁺˙ and [M+2]⁺˙). d. Propose structures for the major fragment ions to further validate the compound's identity.

Part 3: Safety, Handling, and Storage

As a Senior Application Scientist, ensuring the safe and effective use of chemical intermediates is paramount. This compound is a reactive chemical that requires careful handling.

-

Hazard Identification: This compound is classified as corrosive and may cause severe skin burns and eye damage. It can also be harmful if swallowed and may cause respiratory irritation.[4][5]

-

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature to prevent degradation.[8]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a strategically important building block for medicinal and materials chemistry. While comprehensive, peer-reviewed physicochemical data is sparse, this guide provides a robust framework for its characterization. By combining the available predicted and supplier data with the detailed experimental protocols outlined herein, researchers can confidently verify the identity, purity, and key properties of this compound. This methodical approach ensures both scientific integrity and the successful integration of this compound into complex synthetic workflows, ultimately enabling the discovery and development of novel chemical entities.

References

- PubChem [Internet]. Bethesda (MD): National Library of Medicine (US), National Center for Biotechnology Information; 2004-. PubChem Compound Summary for CID 12175701, this compound; [cited 2026 Jan 08].

- Exploring the Synthesis and Application of this compound in Modern Chemistry. NINGBO INNO PHARMCHEM CO.,LTD.

- Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan.

- 3-Bromo-2-fluorophenol | C6H4BrFO | CID 18401257. PubChem.

- Electronic Supplementary Material. The Royal Society of Chemistry.

- 2-Bromo-5-fluorophenol | C6H4BrFO | CID 2724600. PubChem.

- 2-Bromo-6-fluorophenol | C6H4BrFO | CID 2779284. PubChem.

- Spectral Database for Organic Compounds, SDBS. UW-Madison Libraries.

- Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts.

- Spectral Database for Organic Compounds. Re3data.org.

- 2-Bromophenol | C6H5BrO | CID 7244. PubChem.

- Introduction to the Spectral Data Base (SDBS). Spectral Database for Organic Compounds, SDBS.

- 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245818). Human Metabolome Database.

- 2-Bromo-3-fluoropent-2-ene | C5H8BrF | CID 90894182. PubChem.

- Infrared Spectra and Phototransformations of meta-Fluorophenol Isolated in Argon and Nitrogen Matrices. PMC - NIH.

- Rotational Spectra and Conformer Geometries of 2-Fluorophenol and 3-Fluorophenol. Request PDF on ResearchGate.

- FT-IR Research Spectrometers. Bruker.

- Bromo pattern in Mass Spectrometry. YouTube.

Sources

- 1. This compound | 443-81-2 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound CAS#: 443-81-2 [m.chemicalbook.com]

- 4. This compound | C6H4BrFO | CID 12175701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 7. This compound | 443-81-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. This compound | 443-81-2 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

A Technical Guide to the Spectral Analysis of 2-Bromo-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-3-fluorophenol is a halogenated aromatic compound with significant potential in organic synthesis and as a building block in the development of novel pharmaceutical agents and other specialty chemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a hydroxyl group on the benzene ring, imparts specific chemical reactivity and physical properties. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. While direct experimental spectra for this specific compound are not widely published, this document synthesizes predicted data based on established spectroscopic principles and comparative analysis with structurally similar compounds. The interpretations provided herein serve as a robust framework for researchers working with this and related molecules.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each nucleus, influenced by the electronegative halogen and hydroxyl substituents.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the bromine, fluorine, and oxygen atoms. The coupling of these protons with each other and with the fluorine atom will result in complex splitting patterns.

Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-4 | 7.10 - 7.25 | ddd (doublet of doublet of doublets) | J(H-F) ≈ 8-10, J(H-H)ortho ≈ 8-9, J(H-H)meta ≈ 2-3 |

| H-5 | 6.85 - 7.00 | t (triplet) | J(H-H)ortho ≈ 8-9 |

| H-6 | 7.25 - 7.40 | dd (doublet of doublets) | J(H-H)ortho ≈ 8-9, J(H-H)meta ≈ 2-3 |

| OH | 5.0 - 6.0 | br s (broad singlet) | - |

Interpretation of the ¹H NMR Spectrum:

The proton at the C-6 position is anticipated to be the most deshielded due to the ortho-bromine and para-hydroxyl groups. The proton at C-4 will be influenced by the ortho-fluorine and para-bromine atoms. The C-5 proton, situated between two other protons, will likely appear as a triplet. The hydroxyl proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on the sample concentration and solvent.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Utilize a standard pulse program with a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the TMS signal (δ 0.00 ppm).

Caption: Predicted spin-spin coupling interactions for this compound.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms of the benzene ring. The chemical shifts will be significantly affected by the attached substituents. The carbon attached to the fluorine will exhibit a large one-bond coupling constant (¹J(C-F)).

Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C-1 (C-OH) | 150 - 155 | d, J ≈ 3-5 |

| C-2 (C-Br) | 110 - 115 | d, J ≈ 15-20 |

| C-3 (C-F) | 158 - 162 | d, J ≈ 240-250 |

| C-4 | 115 - 120 | d, J ≈ 20-25 |

| C-5 | 125 - 130 | d, J ≈ 3-5 |

| C-6 | 120 - 125 | s |

Interpretation of the ¹³C NMR Spectrum:

The carbon directly bonded to the highly electronegative fluorine atom (C-3) is expected to have the largest chemical shift and a significant one-bond C-F coupling constant. The carbon bearing the hydroxyl group (C-1) will also be deshielded. The carbon attached to the bromine (C-2) will appear at a relatively upfield position compared to the other substituted carbons. The other aromatic carbons will show smaller couplings to the fluorine atom depending on their proximity.

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorption bands corresponding to the O-H, C-O, C-F, C-Br, and aromatic C-C and C-H vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (phenolic) | 3200 - 3600 | Strong, broad |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to strong |

| C-O stretch (phenolic) | 1200 - 1260 | Strong |

| C-F stretch | 1000 - 1100 | Strong |

| C-Br stretch | 500 - 600 | Medium to strong |

Interpretation of the IR Spectrum:

The most prominent feature will be the broad O-H stretching band in the high-frequency region. The presence of the aromatic ring will be confirmed by the C-H stretching vibrations above 3000 cm⁻¹ and the C=C stretching bands in the 1450-1600 cm⁻¹ region. The strong C-O and C-F stretching absorptions will be key diagnostic peaks.

Experimental Protocol for IR Spectroscopy (ATR):

-

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal before running the sample.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables.

Caption: A simplified workflow for acquiring an ATR-IR spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the mass spectrum will show a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Table 4: Predicted Key Mass Spectral Fragments for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| 190/192 | [M]⁺ (Molecular ion) |

| 111 | [M - Br]⁺ |

| 83 | [M - Br - CO]⁺ |

Interpretation of the Mass Spectrum:

The molecular ion peak will appear as a doublet at m/z 190 and 192, with nearly equal intensity, confirming the presence of one bromine atom. Common fragmentation pathways for phenols include the loss of carbon monoxide (CO) from the molecular ion or from subsequent fragments. The loss of the bromine radical will lead to a significant fragment at m/z 111.

Experimental Protocol for GC-MS:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatography (GC): Inject the sample into a GC system equipped with a suitable capillary column to separate the analyte from any impurities.

-

Mass Spectrometry (MS): The eluent from the GC is introduced into the ion source of the mass spectrometer (typically using electron ionization at 70 eV). The mass analyzer scans a range of m/z values to detect the molecular ion and its fragments.

Caption: A plausible fragmentation pathway for this compound in MS.

IV. Safety and Handling

This compound is expected to be a hazardous substance.[1][2][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[3][4][5]

V. Conclusion

The spectral data presented in this technical guide, while predictive, offer a solid foundation for the characterization of this compound. The combination of NMR, IR, and MS provides a comprehensive picture of the molecule's structure. Researchers can use this information to confirm the identity and purity of their samples and to monitor the progress of reactions involving this versatile building block.

References

- NINGBO INNO PHARMCHEM CO.,LTD. Key Specifications and Handling of this compound for Industrial Use. (2025-10-10).

- The Royal Society of Chemistry. Supporting information for - The Royal Society of Chemistry.

- The Royal Society of Chemistry. Electronic Supplementary Material - The Royal Society of Chemistry.

- National Institute of Standards and Technology. Phenol, 2-bromo- - the NIST WebBook.

- University of Colorado Boulder. Table of Characteristic IR Absorptions.

Sources

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-3-fluorophenol

Introduction: A Chemist's Perspective on 2-Bromo-3-fluorophenol

This compound (CAS No. 443-81-2) is a substituted phenol derivative that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals.[1][2] Its utility lies in the specific arrangement of the bromo, fluoro, and hydroxyl groups on the aromatic ring, which allows for directed reactivity in complex synthetic pathways, such as the preparation of diaryl ethers.[1][2]

However, the very features that make this molecule synthetically useful also dictate its potential biological activity and associated hazards. As researchers and drug development professionals, our ability to innovate is predicated on our ability to work safely. This guide moves beyond a simple recitation of safety data sheet (SDS) points to provide a deeper, field-tested understanding of why certain precautions are necessary. It is structured to empower you with the causal logic behind safe handling protocols, enabling a proactive, rather than reactive, approach to laboratory safety.

Section 1: Decoding the Hazard Profile: GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the foundational language for chemical safety. For this compound, GHS data aggregated from multiple suppliers points to significant hazards, primarily related to its corrosive and irritant nature.[3][4] It is crucial to note that different suppliers may report slightly different classifications based on the data available to them; a prudent scientist always defaults to the more stringent classification to ensure the highest level of safety.

The most severe classifications reported indicate that this compound can cause severe skin burns and eye damage.[3][4] Other sources classify it as a skin and eye irritant and potentially harmful if swallowed.[5] For the purpose of risk assessment and control, we will proceed with the most conservative assessment, treating the compound as corrosive.

Table 1: GHS Hazard Classification Summary for this compound

| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |

| Skin Corrosion/Irritation | Category 1B / 2 | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Danger / Warning | |

| Serious Eye Damage/Irritation | Category 1 / 2A | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation | Danger / Warning | |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | |

| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation | Warning |

Note: Data is aggregated from multiple sources which may show variations.[3][4] The "Corrosion" pictogram (GHS05) and "Danger" signal word are associated with the most severe H314 classification.

From a practical standpoint, the H314 classification is the most critical driver of our handling protocols. Phenolic compounds are known for their ability to be readily absorbed through the skin, and this derivative is no exception. The presence of halogens can exacerbate this, and the corrosive nature implies that even brief contact can cause significant, lasting tissue damage.

Section 2: The Influence of Physicochemical Properties on Safety

Understanding a chemical's physical properties is not an academic exercise; it directly informs how we can mitigate exposure and handle it safely. This compound is typically supplied as a light yellow or colorless liquid.[1][2][3]

Table 2: Key Physicochemical Properties of this compound

| Property | Value | Implication for Safe Handling |

| Molecular Formula | C₆H₄BrFO[2][4] | - |

| Molecular Weight | 191.00 g/mol [3] | - |

| Physical State | Liquid or solid/semi-solid at room temperature[1] | Handling procedures must account for both liquid splashes and potential dust/particle inhalation if solid. |

| Boiling Point | 123 °C @ 50 Torr (approx. 67 hPa)[2][3] | The compound is not highly volatile at standard temperature and pressure, but vapors can be generated upon heating. |

| Flash Point | 72.4 °C (closed cup)[3][6] | Classified as a combustible liquid.[6] Keep away from ignition sources, especially during heating or distillation. |

| Density | ~1.8 g/cm³[3] | Significantly denser than water. Spills will not be readily diluted by water and may sink. |

| Vapor Pressure | 0.288 mmHg @ 25°C[3] | Low volatility reduces inhalation risk at ambient temperature but does not eliminate it. Work must still be done in a ventilated area. |

The relatively high flash point means it is not classified as flammable, but it will burn if heated sufficiently, producing toxic fumes such as carbon oxides, hydrogen bromide, and hydrogen fluoride.[7][8] The low vapor pressure is a key parameter; while it suggests a lower inhalation hazard at room temperature compared to more volatile substances, this can lead to a false sense of security. Any operation involving heating, aerosolization (e.g., during a spill), or use over extended periods necessitates robust ventilation to prevent the accumulation of vapors.

Section 3: Proactive Safety: Handling, Storage, and Personal Protective Equipment (PPE)

The core principle for handling this compound is the "Hierarchy of Controls." This framework prioritizes the most effective safety measures, ensuring that reliance on PPE is the final line of defense, not the first.

Caption: Hierarchy of Controls applied to this compound.

Experimental Protocol: Safe Handling in a Laboratory Setting

-

Preparation and Engineering Controls:

-

Causality: The primary routes of exposure are skin/eye contact and inhalation. Engineering controls are designed to physically isolate the chemical from the user.

-

Always handle this compound within a certified chemical fume hood to control vapor inhalation.[7]

-

Ensure an eyewash station and safety shower are accessible and tested.[9]

-

Designate a specific area within the hood for the work to contain potential contamination.

-

-

Personal Protective Equipment (PPE):

-

Causality: Given the H314/H315/H319 classifications, preventing any contact with skin or eyes is paramount.

-

Eye/Face Protection: Wear chemical splash goggles that conform to EN166 or NIOSH standards.[8][10] When handling larger quantities (>25 mL) or when there is a significant splash risk, a full-face shield must be worn over the goggles.[11]

-

Skin Protection: Wear a long-sleeved, chemical-resistant lab coat.[11]

-

Hand Protection: Wear chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves for any signs of degradation or puncture before use. For prolonged work, consider double-gloving.[11] Contaminated gloves must be removed using the proper technique and disposed of immediately.[8][12]

-

-

Handling Procedures:

Storage Requirements

-

Causality: Improper storage can lead to degradation of the compound, pressure buildup, or reaction with incompatible materials.

-

Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.[5][7][9]

-

Keep the container tightly closed.[7] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain purity.[2]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[9][13]

Section 4: Reactive Measures: Emergency and First-Aid Protocols

First-Aid Measures

Rapid and correct first aid is critical to minimizing injury from exposure.

-

General Advice: Move the victim out of the dangerous area. Show the safety data sheet to the attending physician.[14]

-

Inhalation: Remove the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[9][13][14]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes.[7][14] Seek immediate medical attention, as chemical burns require specialized treatment.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9][14] Seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting.[13][14] Rinse the mouth with water and provide two glasses of water to drink. Never give anything by mouth to an unconscious person.[14] Seek immediate medical attention.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[7][8]

-

Specific Hazards: The compound is combustible.[6] Combustion emits toxic and corrosive fumes, including carbon oxides, hydrogen bromide, and hydrogen fluoride.[8][14] Vapors are heavier than air and may travel to an ignition source.

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) to prevent contact with skin and eyes and inhalation of toxic fumes.[7][8][14]

Accidental Release Measures (Spill Protocol)

A spill presents a significant risk of acute exposure. The response must be swift, methodical, and safe.

Caption: Step-by-step workflow for responding to a this compound spill.

Detailed Spill Cleanup Protocol:

-

Personal Precautions: Evacuate non-essential personnel. Ensure adequate ventilation. Do not approach from downwind.[7] Wear the prescribed PPE, including respiratory protection if vapors are significant.

-

Environmental Precautions: Prevent the spill from entering drains or waterways.[7]

-

Containment and Cleaning: Cover the spill with a non-combustible, inert absorbent material like dry sand, vermiculite, or diatomaceous earth.

-

Collection: Carefully sweep or scoop the absorbed material into a closable, labeled container for hazardous waste disposal.[7][9]

-

Final Decontamination: Clean the affected area thoroughly with a suitable solvent or detergent and wipe dry.

-

Disposal: Dispose of the containerized waste and any contaminated cleaning materials through an approved hazardous waste disposal plant, following all local and national regulations.[9][15]

References

- Key Specifications and Handling of this compound for Industrial Use. (2025). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- This compound | C6H4BrFO | CID 12175701 - PubChem.

- 3-Bromo-2-fluorophenol | C6H4BrFO | CID 18401257 - PubChem.

- Halotron® BrX SAFETY DATA SHEET. (2021). SAVA FIRE EQUIPMENT INC. [Link]

- A detailed study by the AAWG: 2-bromo-3,3,3-trifluoro-l-propene (BTP). Kidde-Fenwal. [Link]

Sources

- 1. This compound | 443-81-2 [chemicalbook.com]

- 2. This compound CAS#: 443-81-2 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C6H4BrFO | CID 12175701 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. This compound | 443-81-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. cn.canbipharm.com [cn.canbipharm.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. fishersci.com [fishersci.com]

- 14. aksci.com [aksci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility and Stability of 2-Bromo-3-fluorophenol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

2-Bromo-3-fluorophenol is a key chemical intermediate, distinguished by its unique substitution pattern on the phenol ring, which imparts valuable reactivity for the synthesis of complex organic molecules.[1] This halogenated phenol serves as a critical building block in the development of novel pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for optimizing reaction conditions, purification processes, and formulation development. This guide provides a comprehensive technical overview of these critical parameters, offering both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various experimental settings.

| Property | Value | Source |

| Molecular Formula | C₆H₄BrFO | [3] |

| Molecular Weight | 191.00 g/mol | [3] |

| Appearance | Colorless to light yellow or light orange clear liquid | [2] |

| Boiling Point | 123 °C at 50 Torr | [4] |

| Density (Predicted) | 1.764 ± 0.06 g/cm³ | [4] |

| pKa (Predicted) | 7.43 ± 0.10 | [4] |

| XLogP3 | 2.4 | [3] |

XLogP3 is a computed octanol-water partition coefficient that indicates the lipophilicity of a compound.

Solubility Profile: A Predictive and Experimental Approach

Qualitative Solubility Prediction

Based on its predicted XLogP3 value of 2.4, this compound is expected to have moderate lipophilicity.[3] This suggests good solubility in a range of common organic solvents.

| Solvent Class | Predicted Solubility | Rationale |

| Polar Protic (e.g., Methanol, Ethanol) | High | The hydroxyl group can form hydrogen bonds with the solvent. |

| Polar Aprotic (e.g., Acetone, Acetonitrile, DMSO, THF) | High | The polar nature of the molecule will interact favorably with these solvents. |

| Non-Polar (e.g., Toluene, Hexane) | Moderate to Low | The lipophilic aromatic ring will contribute to solubility, but the polar hydroxyl group may limit it. |

| Aqueous (Water) | Low | The significant non-polar surface area from the halogenated benzene ring is expected to limit water solubility. |

Experimental Determination of Solubility: The Shake-Flask Method

For precise and reliable quantitative solubility data, experimental determination is essential. The isothermal shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a solvent.[6]

Caption: Workflow for the shake-flask solubility determination method.

-

Preparation:

-

Add an excess amount of this compound to several screw-capped vials. The presence of undissolved solid at the end of the experiment is crucial for ensuring equilibrium has been reached.

-

Accurately add a known volume of the desired solvent to each vial.

-

-

Equilibration:

-

Tightly seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.[6]

-

-

Sampling and Preparation:

-

Allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.45 µm PTFE) into a clean vial to remove any undissolved particles.[6]

-

Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[6][7] A calibration curve prepared with standards of known concentrations should be used for accurate quantification.

-

-

Calculation:

-

Calculate the solubility from the measured concentration of the saturated solution, taking into account the dilution factor. The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.[6]

-

Stability Profile: A Guide to Degradation and Mitigation

The chemical stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions. As a halogenated phenol, it is susceptible to degradation through several pathways, including thermal decomposition and photosensitivity.

Thermal Stability

While specific studies on the thermal decomposition of this compound are not widely published, related brominated compounds can decompose at elevated temperatures to release hazardous substances such as hydrogen bromide and other brominated hydrocarbons.[8][9][10] Therefore, it is crucial to avoid exposing this compound to high temperatures.

Photosensitivity

Halogenated phenols are known to be susceptible to photochemical degradation, especially in the presence of UV light and oxidizing agents.[11][12] Exposure to light can lead to the formation of radical species and subsequent degradation of the molecule.[11] Therefore, it is recommended to store this compound in light-resistant containers and to protect reactions involving this compound from light.

Reactivity and Incompatibility

This compound should be considered incompatible with strong oxidizing agents and strong bases.[13][14] Reactions with these substances can be exothermic and may lead to decomposition. It is also advisable to avoid contact with acid chlorides and acid anhydrides, as violent reactions are possible.[15]

Experimental Assessment of Stability: Accelerated Stability Testing

To experimentally determine the stability of this compound under various conditions, an accelerated stability testing protocol can be employed. This involves subjecting the compound to elevated temperature and humidity conditions to accelerate the rate of degradation.[16][17]

The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provides guidelines for stability testing.[18] For a chemical intermediate like this compound, a stress testing approach is often initially employed to identify likely degradation products and pathways.[18]

Caption: Workflow for an accelerated stability study.

-

Sample Preparation:

-

Place a known quantity of this compound into multiple vials suitable for storage in stability chambers.

-

-

Storage:

-

Time-Point Sampling:

-

At predetermined time points (e.g., 0, 1, 3, and 6 months for an accelerated study), remove a vial from each storage condition for analysis.[17]

-

-

Analysis:

-

Analyze the samples for purity and the presence of any degradation products. A stability-indicating HPLC method is typically used for this purpose. This is an analytical method that can separate the parent compound from its degradation products.

-

-

Data Evaluation:

-

Evaluate the data to determine the rate of degradation and to identify any trends. This information can be used to establish a re-test period or shelf life for the compound.

-

Analytical Methods for Quantification

Accurate quantification of this compound is essential for both solubility and stability studies. The primary analytical techniques for this purpose are chromatographic methods.

-

High-Performance Liquid Chromatography (HPLC): This is the most common and versatile technique for the analysis of non-volatile organic compounds. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with UV detection, is a good starting point for method development.

-

Gas Chromatography (GC): For volatile compounds, GC is a powerful analytical tool.[20] Given the boiling point of this compound, GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) can be used for its analysis.[8][20]

Conclusion

This in-depth technical guide provides a comprehensive framework for understanding and experimentally determining the solubility and stability of this compound. While specific quantitative data for this compound is not extensively documented, the provided theoretical background and detailed experimental protocols offer researchers, scientists, and drug development professionals the necessary tools to generate reliable data tailored to their specific applications. A thorough understanding and experimental validation of these properties are crucial for the successful application of this versatile chemical intermediate in the synthesis of innovative pharmaceuticals and agrochemicals.

References

- Ningbo Innopharmchem Co., Ltd. (2025-12-29). Unlock the Potential of this compound.

- Parameter Generation & Control. (2023-02-22). Stability Testing for Pharmaceuticals & More.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Course Hero. (2024-09-24). Solubility test for Organic Compounds.

- Pharmapproach. (n.d.). Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms.

- Quora. (2017-06-24). How can you determine the solubility of organic compounds?

- Egyptian Drug Authority. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance.

- YouTube. (2025-02-11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Journal of Applied Pharmaceutical Science. (2012-03-17). Stability Testing of Pharmaceutical Products.

- ICH. (n.d.). Q1A(R2) Guideline.

- ResearchGate. (2025-08-06). Structural Influence on Photooxidative Degradation of Halogenated Phenols.

- MDPI. (n.d.). Participation of the Halogens in Photochemical Reactions in Natural and Treated Waters.

- Thermo Fisher Scientific. (2025-09-10). SAFETY DATA SHEET.

- PubMed. (2012-06-21). Parahalogenated Phenols Accelerate the Photochemical Release of Nitrogen Oxides From Frozen Solutions Containing Nitrate.

- National Institutes of Health. (2022-04-19). The Photochemical Activity of a Halogen-Bonded Complex Enables the Microfluidic Light-Driven Alkylation of Phenols.

- National Institutes of Health. (n.d.). Removal and detoxification of pentahalogenated phenols using a photocatalytically induced enzymatic process.

- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.

- AIDIC. (2024-10-15). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.

- CIOP. (n.d.). Products of thermal decomposition of brominated polymer flame retardants.

- Food Packaging Forum. (2020-06-01). Thermal degradation of fluoropolymers.

- AIDIC. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants.

- ResearchGate. (n.d.). Appendix A. Properties, Purification, and Use of Organic Solvents.

- Agency for Toxic Substances and Disease Registry. (n.d.). ANALYTICAL METHODS.

- Intertek. (n.d.). Laboratory Analytical Techniques.

- ResearchGate. (2025-08-10). Thermal degradation of fluorotelomer treated articles and related materials.

- PubChem. (n.d.). 4-Bromo-3-fluorophenol.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. This compound | 443-81-2 [chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. This compound CAS#: 443-81-2 [m.chemicalbook.com]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. env.go.jp [env.go.jp]

- 8. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 9. m.ciop.pl [m.ciop.pl]

- 10. cetjournal.it [cetjournal.it]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. WERCS Studio - Application Error [assets.thermofisher.com]

- 14. fishersci.com [fishersci.com]

- 15. cochise.edu [cochise.edu]

- 16. humiditycontrol.com [humiditycontrol.com]

- 17. japsonline.com [japsonline.com]

- 18. database.ich.org [database.ich.org]

- 19. edaegypt.gov.eg [edaegypt.gov.eg]

- 20. ANALYTICAL METHODS - Toxicological Profile for Bromoform and Dibromochloromethane - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-Bromo-3-fluorophenol: Sourcing, Quality Control, and Synthetic Applications

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 2-Bromo-3-fluorophenol, a critical building block in modern organic synthesis. This guide covers reliable commercial suppliers, robust quality control protocols, and key synthetic applications, offering field-proven insights to ensure the integrity and success of your research.

Introduction to a Versatile Reagent

This compound (CAS No. 443-81-2) is a halogenated phenol derivative that has garnered significant attention in the pharmaceutical and agrochemical industries.[1] Its unique molecular structure, featuring both bromine and fluorine substituents on a phenol ring, offers a powerful combination of reactivity and metabolic stability.[1] The bromine atom serves as a versatile handle for various cross-coupling reactions, while the fluorine atom can enhance the binding affinity and metabolic resistance of target molecules.[2] This makes this compound a valuable starting material for the synthesis of complex organic molecules, including novel drug candidates and potent enzyme inhibitors.[1][2]

Commercial Sourcing of High-Purity this compound

Ensuring a reliable supply of high-purity starting materials is a cornerstone of successful research and development. For this compound with a purity of 98% or higher, several reputable commercial suppliers are available. The following table provides a comparative overview to aid in your procurement process.

| Supplier | Product Number/SKU | Purity | Available Quantities |

| Sigma-Aldrich (Merck) | AMBH2D6FBCD4 | 98% | 1 g, 5 g, 10 g, 25 g, 100 g, 500 g |

| Tokyo Chemical Industry (TCI) | B5224 | >98.0% (GC) | Inquire for details |

| Alfa Chemistry | ACM443812 | 98%+ | Inquire for details |

| Taizhou Zhenyu Biotechnology Co., Ltd. | - | 98% Min | Inquire for details |

| Laboratorium Discounter | - | >98.0% (GC) | 1 g |

It is imperative to request and scrutinize the Certificate of Analysis (CoA) from any supplier to verify the purity and identity of the material before use.[3]

Quality Control and Analytical Verification: A Self-Validating System

To maintain the highest level of scientific integrity, independent verification of the purity and identity of this compound is crucial. The following workflow outlines a robust, self-validating system for quality control.

Caption: Quality Control Workflow for this compound.

Experimental Protocols for Analytical Verification

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment:

-

Objective: To determine the purity of the this compound sample.

-

Instrumentation: A standard GC-MS system equipped with a capillary column suitable for polar analytes (e.g., DB-5ms or equivalent).

-

Method:

-

Prepare a dilute solution of the sample in a high-purity solvent such as dichloromethane or ethyl acetate.

-

Inject a small volume (typically 1 µL) of the solution into the GC inlet.

-

Employ a suitable temperature program to separate the components of the sample. A typical starting temperature would be around 60°C, ramping up to 250°C.

-

The mass spectrometer will detect and fragment the eluting compounds.

-

The purity is determined by the area percentage of the main peak corresponding to this compound in the chromatogram. The expected molecular ion peak in the mass spectrum will be at m/z 190 and 192 due to the bromine isotopes.

-

2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

-

Objective: To confirm the chemical structure of this compound.

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Method:

-

Dissolve a small amount of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

-

The ¹H NMR spectrum should show characteristic aromatic proton signals.

-

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the bromo, fluoro, and hydroxyl substituents.

-

The ¹⁹F NMR spectrum will show a single resonance, confirming the presence of the fluorine atom.

-

Key Synthetic Applications and Mechanistic Insights

This compound is a valuable precursor in various organic transformations, most notably in the synthesis of diaryl ethers and biaryl compounds.[4]

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom in this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of a new carbon-carbon bond, enabling the synthesis of complex biaryl structures.

Caption: Suzuki-Miyaura Coupling with this compound.

This reaction is fundamental in medicinal chemistry for constructing the core structures of many biologically active compounds. The fluorine atom often remains in the final product, where it can enhance pharmacological properties.

Safety and Handling

This compound is harmful if swallowed and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.[6] Work should be conducted in a well-ventilated fume hood.[6] For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.[6][7]

Conclusion

This compound is a versatile and valuable reagent for researchers in organic synthesis and drug discovery. By carefully selecting commercial suppliers, implementing rigorous quality control procedures, and understanding its key synthetic applications, scientists can confidently utilize this building block to advance their research and development efforts.

References

- ChemicalBook. This compound | 443-81-2. Accessed January 8, 2026.

- ChemicalBook. This compound CAS#: 443-81-2. Accessed January 8, 2026.

- NINGBO INNO PHARMCHEM CO.,LTD. Unlock the Potential of this compound. Accessed January 8, 2026.

- National Center for Biotechnology Information. This compound | C6H4BrFO | CID 12175701. PubChem. Accessed January 8, 2026.

- Alfa Chemistry. This compound suppliers USA. Accessed January 8, 2026.

- Sigma-Aldrich. This compound | 443-81-2. Accessed January 8, 2026.

- ECHEMI. 443-81-2, this compound Formula. Accessed January 8, 2026.

- BOC Sciences. CAS 443-81-2 this compound. Accessed January 8, 2026.

- Laboratorium Discounter. This compound >98.0%(GC) 1g. Accessed January 8, 2026.

- Aldlab Chemicals. aldlab-chemicals_this compound. Accessed January 8, 2026.

- TAIZHOU ZHENYU BIOTECHNOLOGY CO., LTD. This compound CAS NO.443-81-2. Accessed January 8, 2026.

- Tokyo Chemical Industry (India) Pvt. Ltd. This compound 443-81-2. Accessed January 8, 2026.

- Thermo Fisher Scientific.

- Thermo Fisher Scientific. 2-Bromo-3,5-difluorophenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals. Accessed January 8, 2026.

- Alfa Aesar. Certificate of analysis. Accessed January 8, 2026.

- Thermo Fisher Scientific. 2-Bromo-4-fluorophenol, 98+% 100 g | Buy Online | Thermo Scientific Chemicals. Accessed January 8, 2026.

- BenchChem. Application Notes: Utilizing 2-Bromo-4-fluorophenol in the Synthesis of Novel Enzyme Inhibitors. Accessed January 8, 2026.

- Chem-Impex. 2-Bromo-4-fluorophenol. Accessed January 8, 2026.

- Thermo Fisher Scientific. Certificate of analysis. Accessed January 8, 2026.

- Combi-Blocks. 3-Bromo-2-fluorophenol, min 98%, 100 grams. Accessed January 8, 2026.

- Sigma-Aldrich. This compound. Accessed January 8, 2026.

- Ossila. 2-Bromo-3′-fluoroacetophenone | CAS 53631-18-8. Accessed January 8, 2026.

- Thermo Fisher Scientific. 4-Bromo-3-fluorophenol, 98% 5 g | Buy Online | Thermo Scientific Chemicals. Accessed January 8, 2026.

- ChemicalBook.

- Thermo Fisher Scientific. Certificate of analysis. Accessed January 8, 2026.

- Oakwood Chemical. CERTIFICATE OF ANALYSIS. Accessed January 8, 2026.

- MDPI. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Accessed January 8, 2026.

Sources

The Strategic Role of Fluorinated Phenols in Modern Medicinal Chemistry

An In-Depth Technical Guide:

Introduction

The strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool in contemporary drug discovery.[1][2] Its unique electronic properties, small atomic size, and the exceptional strength of the carbon-fluorine bond offer medicinal chemists a powerful lever to modulate a molecule's physicochemical and pharmacokinetic profiles.[3][4] Among the various fluorinated motifs, the fluorinated phenol holds a position of particular strategic importance. Phenols are a recurring motif in biologically active molecules and pharmaceuticals, prized for their ability to act as hydrogen bond donors and acceptors, and their involvement in key protein-ligand interactions.[5][6] However, they are often plagued by rapid metabolism, poor bioavailability, and potential toxicity.[5]

This guide provides a comprehensive overview of the role of fluorinated phenols in medicinal chemistry, moving beyond a simple recitation of facts to explore the underlying causality of their effects. We will delve into how the targeted introduction of fluorine onto a phenolic ring can mitigate its liabilities while enhancing its therapeutic potential, offering field-proven insights for researchers, scientists, and drug development professionals.

The Fluorine Effect: A Paradigm Shift in Phenolic Physicochemical Properties

The introduction of one or more fluorine atoms onto a phenol ring profoundly alters its fundamental electronic and physical nature. These changes are not merely incremental; they represent a strategic shift that can be leveraged to overcome specific drug design challenges.[4][7]

Modulation of Acidity (pKa)

Fluorine is the most electronegative element, and its powerful electron-withdrawing inductive effect significantly impacts the acidity of the phenolic proton.[2] By stabilizing the resulting phenoxide anion, fluorine substitution lowers the pKa of the phenol, making it more acidic. The magnitude of this effect is dependent on the position and number of fluorine atoms.[7][8]

This pKa modulation is a critical tool for medicinal chemists. A lower pKa can enhance binding affinity to a target protein by favoring the ionized phenoxide form, which may engage in stronger electrostatic or hydrogen bond interactions within the active site.[7] Conversely, controlling the pKa is crucial for tuning a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as the ionization state governs properties like membrane permeability and solubility.[8]

Table 1: Comparison of Physicochemical Properties of Phenol and Selected Fluorinated Phenols

| Compound | pKa | logD (pH 7.4) | Key Implication | Reference(s) |

| Phenol | 9.99 | 1.48 | Baseline | [7] |

| 4-Fluorophenol | 9.81 | 1.63 | Modest pKa decrease, increased lipophilicity | [7] |

| 2,4,6-Trifluorophenol | 7.96 | - | Significant pKa decrease | [7] |

| Pentafluorophenol | 5.5 | - | Drastic pKa decrease, highly acidic | [7] |

Impact on Lipophilicity (LogP/LogD)

The effect of fluorination on lipophilicity is nuanced. While fluorine is highly electronegative, the replacement of a C-H bond with a C-F bond generally leads to an increase in lipophilicity.[9][10] This is a common strategy to enhance a drug's ability to cross cellular membranes and the blood-brain barrier.[11] However, the context of the substitution is critical. For example, the presence of other electron-donating groups on the aromatic ring can amplify the increase in lipophilicity observed when replacing a hydroxyl group with fluorine.[9][10] This allows for fine-tuning of a molecule's LogD (the logarithm of the distribution coefficient at a specific pH), which is a key parameter for optimizing oral absorption and overall pharmacokinetic behavior.[12]

Conformational Control and Hydrogen Bonding

The C-F bond, while a poor hydrogen bond acceptor, can engage in favorable orthogonal multipolar interactions with carbonyl groups in protein backbones.[13] Furthermore, the introduction of fluorine, particularly at the ortho position, can influence the conformational preference of the phenol ring and adjacent functional groups. This conformational biasing can lock the molecule into a more bioactive conformation, enhancing its binding affinity for the target protein.[1]

Caption: Logical relationship diagram illustrating the primary effects of fluorination on the core properties of a phenol moiety.

Strategic Applications in Drug Design

The unique properties imparted by fluorine are not merely academic curiosities; they are strategically employed to solve concrete problems in drug development.

Bioisosteric Replacement: A Multifaceted Strategy

One of the most common and powerful applications of fluorinated phenols is in bioisosteric replacement.[9] This involves substituting a functional group in a lead compound with another that has similar physical or chemical properties, with the goal of improving the molecule's overall profile.

-